REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:7]#[N:8])[NH:5][CH:6]=1.[H-].[Na+].[NH2:11]OP(=O)(C1C=CC=CC=1)C1C=CC=CC=1>CN(C=O)C>[NH2:11][N:5]1[CH:6]=[C:2]([Cl:1])[CH:3]=[C:4]1[C:7]#[N:8] |f:1.2|
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(NC1)C#N
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NOP(C1=CC=CC=C1)(C1=CC=CC=C1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
to stir for an additional 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with distilled water (100 mL)
|
Type
|
ADDITION
|
Details
|
EtOAc (50 mL) was added to the reaction
|
Type
|
CUSTOM
|
Details
|
the solution was transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
the organic layer was isolated while the aqueous layer
|
Type
|
EXTRACTION
|
Details
|
was back extracted with EtOAc (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
The combined organic layers were collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NN1C(=CC(=C1)Cl)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 24.02 mmol | |
AMOUNT: MASS | 3.4 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |